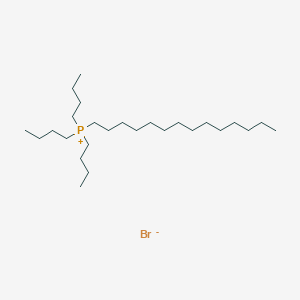

Tributyl(tetradecyl)phosphonium bromide

Description

Properties

IUPAC Name |

tributyl(tetradecyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRALPBDSPBTOE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tributyl Tetradecyl Phosphonium Bromide

Traditional Quaternization Approaches

The most common and historically significant method for preparing tributyl(tetradecyl)phosphonium bromide is the direct reaction between tributylphosphine (B147548) and a tetradecyl halide.

The formation of the phosphonium (B103445) salt is an essential first step in processes like the Wittig reaction, where the salt is subsequently treated with a strong base to form a phosphorus ylide. masterorganicchemistry.comwpmucdn.comyoutube.com The strength of the phosphorus-oxygen double bond formed in the later stages of the Wittig reaction is a significant thermodynamic driving force. youtube.com

The efficiency and outcome of the quaternization reaction are highly dependent on the specific conditions employed. Key parameters include temperature, reaction time, and the choice of solvent.

For the synthesis of the analogous compound, trihexyl(tetradecyl)phosphonium chloride, the reaction is carried out by adding trihexylphosphine (B1293673) to 1-chlorotetradecane (B127486) at 140 °C under a nitrogen atmosphere and stirring for 12 hours. researchgate.net This process yields a clear, pale yellow liquid with a high yield (98% by mass) and purity (93.9%). researchgate.net A patent describes the reaction of tributylphosphine with tetradecyl bromide to produce this compound as a waxy solid with a melting point of 37°C in nearly quantitative yields. googleapis.com

The choice of solvent can also be critical, although many preparations are performed neat (without a solvent). For the synthesis of related phosphonium salts, solvents such as THF, toluene (B28343), and chloroform (B151607) have been utilized. biomedres.us Post-reaction, vacuum stripping at high temperatures is often employed to remove any volatile components, such as unreacted starting materials or byproducts like alkenes. researchgate.netresearchgate.net

| Product | Reactants | Conditions | Yield/Purity | Reference |

|---|---|---|---|---|

| This compound | Tributylphosphine, 1-Bromotetradecane | Not specified | Nearly quantitative yield | googleapis.com |

| Trihexyl(tetradecyl)phosphonium chloride | Trihexylphosphine, 1-Chlorotetradecane | 140 °C, 12 hours, under N₂ | 98% yield by mass, 93.9% purity | researchgate.net |

Novel and Green Synthesis Techniques

In response to the growing demand for sustainable chemical processes, new methods for synthesizing phosphonium salts have been developed, focusing on reducing waste and avoiding hazardous solvents.

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis. The direct reaction of the phosphine (B1218219) and the alkyl halide without a solvent minimizes waste and simplifies product isolation. researchgate.net Microwave irradiation has also emerged as an efficient, solvent-free method for preparing phosphonium salts, often leading to significantly reduced reaction times and high yields. biomedres.us For example, the synthesis of various substituted-benzyltriphenylphosphonium bromides has been successfully achieved with good to quantitative yields (87-98%) in just 30 minutes using microwave heating. biomedres.us

Phase-transfer catalysis is recognized as a powerful and green methodology in organic synthesis. rsc.org While often associated with ammonium (B1175870) salts, chiral quaternary phosphonium salts have also been developed as effective phase-transfer catalysts for various transformations. rsc.org Furthermore, photocatalysis offers a green alternative for synthesizing quaternary phosphonium salts. rsc.org This method can involve the coupling of phosphines with aryl radicals generated from diaryliodonium salts under photoredox conditions at ambient temperature. nih.gov Another photoinitiated approach allows for the synthesis of quaternary phosphonium salts from organothianthrenium salts with high yields and a broad substrate scope. rsc.org In one study, the catalytic activity of tributylhexadecylphosphonium bromide was enhanced by exchanging the bromide anion with a persulfate anion, which then served as an effective catalyst in multi-component condensation reactions. ijnc.ir

Purification and Isolation Strategies

After synthesis, the crude phosphonium salt often contains unreacted starting materials and byproducts that must be removed. A common initial step is vacuum stripping, which effectively eliminates volatile impurities like excess alkyl halides or alkenes formed as side products. researchgate.net

For non-volatile impurities, such as unreacted tributylphosphine, washing or extraction procedures are employed. A Chinese patent for the chloride analogue describes an extraction with n-hexane to remove impurities from the crude solid product. google.com A more sophisticated method involves the use of adsorber resins. google.com In this process, a solution of the crude phosphonium salt is passed through a column containing the resin. Unreacted triphenylphosphine, for instance, can be washed away with a nonpolar solvent like n-heptane. google.com The purified phosphonium salt is then eluted from the resin using a polar solvent. google.com

Advanced Characterization Techniques for Tributyl Tetradecyl Phosphonium Bromide

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of Tributyl(tetradecyl)phosphonium bromide by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the local environment of the phosphorus atom. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, a complete structural assignment can be made.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different protons in the butyl and tetradecyl chains. The protons on the alpha-carbons (CH₂ groups directly attached to the phosphorus atom) are expected to appear as a multiplet downfield due to the electron-withdrawing effect of the positively charged phosphorus atom. The numerous methylene (B1212753) (CH₂) groups of the alkyl chains would produce a large, overlapping multiplet in the middle of the spectrum, while the terminal methyl (CH₃) groups of the four alkyl chains would appear as a distinct triplet furthest upfield. Similar spectra have been reported for analogous trihexyl(tetradecyl)phosphonium cations. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each chemically non-equivalent carbon atom. The carbon atoms directly bonded to the phosphorus will show coupling (J-coupling), resulting in a doublet. The signals for the carbons in the alkyl chains will appear at characteristic chemical shifts, allowing for the confirmation of the butyl and tetradecyl groups.

³¹P NMR: The ³¹P NMR spectrum is particularly diagnostic for phosphonium (B103445) salts. It typically shows a single signal, confirming the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of the quaternary phosphonium cation. For example, related tricyclohexyl(pent-4-en-1-yl)phosphonium bromide shows a ³¹P signal at 31.89 ppm. rsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | P-CH ₂-(CH₂)₂-CH₃ | Downfield multiplet | Multiplet |

| ¹H | P-CH ₂-(CH₂)₁₂-CH₃ | Downfield multiplet | Multiplet |

| ¹H | -(CH ₂)₁₁- | Mid-range, overlapping | Multiplet |

| ¹H | -CH ₃ | Upfield triplet | Triplet |

| ¹³C | C -P | Downfield doublet | Doublet (due to P-C coupling) |

| ¹³C | Alkyl C H₂ & C H₃ | Characteristic alkyl region | Singlets |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. nih.gov These two techniques are often complementary, as some vibrational modes may be active in one and not the other due to different selection rules. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the C-H bonds of the alkyl chains. Strong bands are expected in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups. Bending vibrations for these groups would appear in the 1375-1465 cm⁻¹ range. The P-C bond vibrations are more complex and typically appear in the fingerprint region of the spectrum. An FT-IR spectrum for the analogous trihexyl(tetradecyl)phosphonium tetrafluoroborate (B81430) shows these characteristic C-H stretching and bending bands. researchgate.net

Raman Spectroscopy: Raman spectroscopy is also highly sensitive to the vibrations of the non-polar alkyl backbones. nih.gov It would similarly show strong signals for C-H stretching and bending modes. The symmetric P-C stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Asymmetric/Symmetric Stretching | 2850 - 2960 | IR, Raman |

| C-H Bending | 1375 - 1465 | IR, Raman |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of the compound. For ionic compounds like this compound, electrospray ionization (ESI) is a common technique.

The expected mass spectrum would not show the intact ionic compound, but rather the cation, [Tributyl(tetradecyl)phosphonium]⁺. The primary fragmentation pathways for phosphonium cations typically involve the cleavage of the carbon-phosphorus bonds. youtube.com

Molecular Ion: The base peak in the positive ion mode ESI-MS spectrum would correspond to the tributyl(tetradecyl)phosphonium cation ([C₂₈H₆₀P]⁺).

Fragmentation: Collision-induced dissociation (CID) would lead to the loss of the alkyl chains. nih.gov Common fragmentation patterns include the loss of a butyl radical (•C₄H₉) or a tetradecyl radical (•C₁₄H₂₉). Alpha-cleavage, breaking the bond adjacent to the C-P bond, is a dominant fragmentation pathway for similar compounds. youtube.com This leads to the formation of stable, smaller phosphonium ions and neutral alkene fragments.

Crystallographic and Morphological Investigations

These techniques are employed to study the solid-state structure, including the arrangement of ions in the crystal lattice and the macroscopic morphology of the material.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is the primary technique for investigating the crystalline structure of materials. For phosphonium salts with long alkyl chains, XRD patterns can reveal information about both long-range and short-range ordering. nist.govnist.gov

Studies on analogous long-chain ionic liquids, such as trihexyl(tetradecyl)phosphonium chloride, show characteristic features in their X-ray scattering profiles. researchgate.net A prominent peak at a low scattering angle (low 2θ) is typically observed, which corresponds to the nanoscale segregation of the nonpolar alkyl tails into domains. This indicates a liquid-crystal-like ordering. A second, broader peak at a higher scattering angle is associated with the shorter-range correlations between the charged phosphonium heads and the bromide anions. researchgate.net The presence and sharpness of the peaks indicate the degree of crystallinity, with sharp peaks signifying a well-ordered crystalline solid and broad halos suggesting an amorphous or liquid-like structure.

Electron Microscopy (SEM, TEM)

Electron microscopy techniques are used to visualize the surface topography and internal structure of the material at high magnification.

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology, particle size, and shape of solid this compound. The technique provides high-resolution images of the sample's surface, which can reveal details about its texture, porosity, and the general shape of its crystalline or amorphous agglomerates.

Transmission Electron Microscopy (TEM): TEM provides even higher resolution and gives insight into the internal structure of the material. nih.gov For a material like this compound, TEM could be used to visualize the nanoscale domains formed by the segregation of the polar and nonpolar parts of the ions, corroborating findings from XRD. nih.gov It is particularly useful for analyzing the structure of nanocomposites where the phosphonium salt may be dispersed on a substrate or within a matrix. researchgate.net

Thermal Analysis Methodologies

Thermal analysis is crucial for determining the operational temperature limits and phase behavior of ionic liquids like this compound. These techniques measure changes in the material's physical properties as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. It is the primary method for determining the thermal stability and decomposition profile of phosphonium-based ionic liquids. The analysis provides critical data points, including the onset temperature of decomposition (Tonset), which indicates the upper-temperature limit for the material's use. ajrconline.org

Detailed TGA studies specifically for this compound are not extensively available in the reviewed literature. However, comprehensive research on the closely related compound, trihexyl(tetradecyl)phosphonium chloride, provides significant insight into the expected thermal behavior. rsc.org The thermal stability of phosphonium salts is known to be influenced by several factors:

Purity of the Sample: Impurities can lower the observed thermal stability. rsc.org

Atmosphere: The presence of oxygen can lead to earlier decomposition compared to an inert nitrogen atmosphere. rsc.org

Heating Rate: Faster heating rates can result in an overestimation of the thermal stability, yielding a higher apparent decomposition temperature. rsc.org

Anion Type: The nature of the anion paired with the phosphonium cation significantly impacts the decomposition temperature.

For instance, studies on various phosphonium ionic liquids show that their thermal decomposition typically occurs at temperatures above 300°C. rsc.org The process often involves the anion attacking the cation, leading to the cleavage of its hydrocarbon arms. researchgate.net

Table 1: Illustrative TGA Data for a Related Phosphonium Salt (Trihexyl(tetradecyl)phosphonium chloride) This table demonstrates the type of data obtained from TGA experiments under different conditions. The specific values for this compound may vary.

| Atmosphere | Heating Rate (°C/min) | Onset Decomposition Temp. (Tonset) |

| Nitrogen | 10 | ~340°C |

| Air | 10 | ~320°C |

| Nitrogen | 2 | ~310°C |

| Nitrogen | 20 | ~360°C |

Note: Data is illustrative based on studies of analogous compounds like trihexyl(tetradecyl)phosphonium chloride. rsc.org

Electrochemical Characterization Methods

Electrochemical characterization is essential for ionic liquids intended for applications in electrochemical devices such as batteries, capacitors, or electrodeposition baths. The primary technique used is cyclic voltammetry (CV) , which investigates the electrochemical behavior of a substance by measuring the current that develops as the potential is varied. ajrconline.org

The key parameter derived from these measurements is the electrochemical stability window (ESW) . The ESW is the potential range over which the electrolyte (the ionic liquid) is neither oxidized nor reduced. A wide ESW is a critical property, indicating that the ionic liquid can be used in high-voltage applications without degrading. The window is defined by its anodic (oxidation) and cathodic (reduction) limits.

While this compound is identified commercially as Cyphos IL 102, specific data for its electrochemical window was not available in the reviewed research. However, studies on analogous phosphonium ionic liquids provide insight into their typical electrochemical stability. For example, the ionic liquid trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate was found to have an electrochemical window of approximately 4.0 V on a glassy carbon electrode. The electrochemical behavior and the width of the ESW are highly dependent on the purity of the ionic liquid, the working electrode material, and the presence of trace amounts of water.

Table 3: Example Electrochemical Stability Window Data for a Related Phosphonium Salt

| Ionic Liquid | Working Electrode | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) |

| [P6,6,6,14][(iC8)2PO2] | Glassy Carbon | ~2.0 | ~-2.0 | ~4.0 |

Note: Data is illustrative based on a study of a related phosphonium ionic liquid. The specific limits for this compound may differ.

Tributyl Tetradecyl Phosphonium Bromide As an Advanced Material Component

Integration into Ionic Liquid Systems

The utility of tributyl(tetradecyl)phosphonium bromide often begins with its role as an ionic liquid, which can be tailored for specific functions.

This compound functions as a phosphonium-based ionic liquid (PIL), a class of salts generally composed of a central phosphorus atom bonded to four organic substituents. alfa-chemistry.com PILs are noted for their high thermal stability and, unlike some nitrogen-based counterparts such as imidazolium (B1220033) salts, the absence of acidic protons on the cation makes them more stable in strongly basic conditions. tandfonline.comresearchgate.net The asymmetric nature of the tributyl(tetradecyl)phosphonium cation, with three butyl chains and one longer tetradecyl chain, is crucial for disrupting crystal lattice formation, contributing to a lower melting point.

The properties of PILs, including this compound, can be attributed to the unique nature of the phosphonium (B103445) cation. Compared to analogous ammonium-based ILs, phosphonium-based ILs often exhibit lower melting points and improved conductivity. mdpi.com The larger size and lower charge density of the phosphonium cation can lead to stronger interactions with certain species, enhancing performance in applications like metal extraction. nih.gov This compound is also classified as a surface-active ionic liquid (SAIL), indicating it has amphiphilic properties that allow it to reduce interfacial tension. researchgate.net The combination of a bulky phosphonium headgroup and long alkyl chains imparts properties such as high surface activity and excellent cleaning capabilities. irochemical.com

Table 1: General Properties of Tributyl(tetradecyl)phosphonium Cation-Based Ionic Liquids This table provides a summary of typical characteristics observed in phosphonium ionic liquids containing the tributyl(tetradecyl)phosphonium cation.

| Property | Description | Source(s) |

|---|---|---|

| Chemical Stability | More stable in basic media compared to many nitrogen-based ILs due to the lack of acidic protons. | tandfonline.comresearchgate.net |

| Thermal Stability | Generally possess high thermal stability, suitable for high-temperature applications. | alfa-chemistry.comresearchgate.netarpnjournals.org |

| Surface Activity | Exhibits surfactant properties, capable of reducing surface and interfacial tension. | researchgate.net |

| Toxicity | Often considered less toxic than their nitrogen-based counterparts. | arpnjournals.org |

| Density | Typically less dense than water. | alfa-chemistry.com |

| Solubility | Hydrophobicity can be tuned by the anion, but the long alkyl chains generally promote low water solubility. | arpnjournals.org |

The design of ionic liquid formulations allows for the fine-tuning of physicochemical properties for specific industrial applications. acs.org The properties of this compound can be engineered by pairing its cation with different anions through a process called metathesis, or anion exchange. sigmaaldrich.com This allows for the creation of a wide array of ILs with tailored characteristics such as viscosity, hydrophobicity, and solvency. For example, studies on the related trihexyl(tetradecyl)phosphonium cation have shown that pairing it with anions like bis[(trifluoromethyl)sulfonyl]imide ([NTf2]⁻) versus chloride (Cl⁻) results in complementary chromatographic selectivity and retention when used as stationary phases in gas chromatography. nsf.gov

The structure of the cation itself is a key design element. Research has demonstrated that the length of the alkyl chains on the phosphonium cation is critical. acs.org For instance, a 14-carbon chain, such as the tetradecyl group, has been found to be crucial for inducing a transition between two different supercooled liquid states in certain phosphonium ILs, a phenomenon not observed with shorter chains. acs.org This ability to form distinct local domains via self-assembly of the long alkyl chains allows for the engineering of ILs with unique phase behaviors. acs.org Formulations can also be designed for specific tasks, such as creating ILs that are liquid and fluorescent by pairing phosphonium cations with fluorescent anions. nih.gov

Composite Materials and Hybrid Systems

The properties of this compound make it a valuable component for creating advanced composite and hybrid materials.

Phosphonium ionic liquids are used to modify the surface of clay minerals like montmorillonite (B579905) and bentonite, a process known as intercalation. alfa-chemistry.comresearchgate.net This involves inserting the bulky organic cations of the ionic liquid between the layers of the clay mineral. This process transforms the naturally hydrophilic surface of the clay into an organophilic one, which improves its compatibility with organic polymers and solvents. While specific studies detailing the intercalation of this compound are not prevalent, the general mechanism is well-understood for similar PILs. The modification of clays (B1170129) with ionic liquids can enhance their performance as adsorbents for removing heavy metals from aqueous solutions. researchgate.net The high hydrophobicity of many PILs is advantageous as it helps prevent the leaching of the ionic liquid from the clay support back into the water during use. utm.my

Immobilizing this compound onto solid supports, particularly polymers, is a strategy to combine the unique properties of the ionic liquid with the processability and mechanical stability of the polymer. mdpi.com This creates a hybrid material that can be easily handled and recycled. Two common immobilization techniques are impregnation and grafting. mdpi.comresearchgate.net

Impregnation: This method involves physically loading the ionic liquid onto a porous support, such as activated carbon or a polymer matrix. mdpi.comresearchgate.net For example, phosphonium ILs have been infused into porous poly(vinyl chloride) (PVC) substrates to create slippery liquid-infused porous surfaces (SLIPS). nih.gov

Grafting: This technique involves forming a covalent bond between the ionic liquid (or its precursor) and the polymer support, leading to a more stable and permanent immobilization. mdpi.comresearchgate.net

A key application of immobilization is in the field of chromatography. The related ionic liquid, trihexyl(tetradecyl)phosphonium chloride, has been successfully immobilized on the inner walls of fused silica (B1680970) columns to be used as a stationary phase for gas chromatography (GC). nsf.gov This immobilization process significantly increased the maximum allowable operating temperatures (MAOT) of the columns, extending their applicability to a wider range of chemical analyses. nsf.gov

Table 2: Performance of Immobilized Trihexyl(tetradecyl)phosphonium Chloride GC Columns Data adapted from a study on a closely related phosphonium ionic liquid to illustrate the impact of immobilization.

| Column Type | Immobilization Condition | Max. Allowable Operating Temp. (MAOT) | Reference |

|---|---|---|---|

| [P₆₆₆₁₄]⁺[Cl]⁻ IL | Non-Immobilized | 200 °C | nsf.gov |

| [P₆₆₆₁₄]⁺[Cl]⁻ IL | Soft Immobilization (So-Im) | 220 °C | nsf.gov |

| [P₆₆₆₁₄]⁺[Cl]⁻ IL | Hard Immobilization (Ha-Im) | 240 °C | nsf.gov |

This compound and similar PILs are used to create functional coatings and to modify surfaces, primarily to prevent biofouling. irochemical.comnih.govkorea.ac.kr Biofouling, the accumulation of microorganisms on surfaces, is a major operational issue in systems like industrial cooling water circuits and reverse osmosis (RO) membranes. irochemical.comkorea.ac.kr

Tributyl(tetradecyl)phosphonium chloride has been evaluated as a biocide for controlling biofouling in RO processes. korea.ac.kr Studies showed that it effectively removed existing biofilms and inhibited further microbial growth at low concentrations. korea.ac.kr Importantly, the reverse osmosis membrane itself showed high resistance to chemical or morphological damage from the compound, and the membrane was able to reject more than 99.5% of the TTPC, demonstrating its applicability in such systems. korea.ac.kr

In another advanced application, phosphonium ionic liquids are used as the lubricant layer in slippery liquid-infused porous surfaces (SLIPS). nih.govacs.org These surfaces are created by roughening a substrate like PVC and then infusing it with the ionic liquid. nih.gov The resulting surface is extremely slippery and can prevent the adhesion of bacteria, demonstrating a >6 log10 reduction in viable bacterial adherence for Staphylococcus aureus and Pseudomonas aeruginosa after 24 hours compared to untreated PVC. nih.gov This creates a potent antifouling surface that can be valuable in medical, marine, and industrial settings. nih.gov

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches

Computational methods are pivotal in exploring the properties and reactive behavior of phosphonium (B103445) salts at a molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of phosphonium salts, DFT calculations are employed to understand interaction energies and molecular properties. For instance, DFT has been utilized to examine the interaction energy between similar phosphonium-based ionic liquids and various compounds, such as sulfur-containing molecules in desulfurization processes. nih.gov This approach allows for the calculation of binding energies and the analysis of intermolecular forces, providing insights into the selectivity and efficiency of the phosphonium salt as an extractant or catalyst. nih.gov DFT is chosen for its ability to account for electron correlation effects, offering a more accurate description of molecular properties compared to methods like Hartree-Fock. chemrxiv.org

Molecular Dynamics (MD) simulations provide a detailed view of the structural and dynamic properties of ionic liquids and their interactions with other molecules over time. Simulations of the closely related tributyltetradecylphosphonium chloride ([P44414]Cl) in aqueous solutions have been conducted to understand its phase behavior. researchgate.net These studies show that for certain hydrophilic quaternary salts like [P44414]Cl, the addition of water to a mixture with an organic acid can lead to a "washing-out" phenomenon. This results in solvophobic segregation of the phosphonium salt, explaining the occurrence of a lower critical solution temperature (LCST) biphasic regime. researchgate.net

MD simulations on similar long-chain phosphonium salts, such as trihexyl(tetradecyl)phosphonium bromide, have investigated the effects of external pressure on the liquid's structural morphology. nih.govresearchgate.net These studies reveal that pressure significantly affects the polarity and charge ordering within the ionic liquid, and can even induce the formation of crystalline order at higher pressures. nih.govresearchgate.net Such simulations are crucial for understanding how the arrangement of the bulky cations and their alkyl chains influences the macroscopic properties of the material.

Reaction Mechanism Elucidation in Catalytic Processes

Understanding the precise mechanism by which Tributyl(tetradecyl)phosphonium bromide facilitates chemical reactions is key to optimizing its use as a catalyst.

This compound is a quaternary phosphonium salt, a class of compounds widely used as phase-transfer catalysts. nptel.ac.in PTC is a technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.com The phosphonium salt acts as a shuttle, transferring a reactant anion from the aqueous phase into the organic phase where the reaction can occur. dalalinstitute.comoperachem.com

Two primary mechanisms are proposed for PTC: the Starks extraction mechanism and the Makosza interfacial mechanism. nptel.ac.in In the Starks mechanism, the lipophilic phosphonium cation (Q+) pairs with an anion (A-) from the aqueous phase, extracts the ion pair [Q+A-] into the organic phase, where the anion reacts. The resulting phosphonium salt with the leaving group anion then returns to the aqueous phase to repeat the cycle. nptel.ac.in The high organophilicity of the tributyl and tetradecyl chains makes the phosphonium cation an effective carrier for anions into the organic phase. phasetransfercatalysis.com The large size and polarizable nature of the central phosphorus atom contribute to the formation of loose, highly reactive ion pairs in the organic medium. phasetransfercatalysis.com

Table 1: The Starks Extraction Mechanism for Phase Transfer Catalysis

| Step | Location | Process |

|---|---|---|

| 1 | Aqueous/Interface | The phosphonium cation (Q⁺) exchanges its bromide anion for a reactant anion (A⁻) from the aqueous phase. |

| 2 | Phase Transfer | The newly formed lipophilic ion pair [Q⁺A⁻] is extracted from the aqueous phase into the organic phase. |

| 3 | Organic Phase | The reactant anion (A⁻) is now solvated in the organic phase and reacts with the organic substrate (RX) to form the product (RA). |

| 4 | Phase Transfer | The phosphonium cation, now paired with the leaving group anion (X⁻), transfers back to the aqueous phase to restart the catalytic cycle. |

The interface between the two immiscible liquid phases is the critical location for the action of phase-transfer catalysts. pageplace.de The catalyst's function is fundamentally an interfacial phenomenon, where it lowers the energy barrier for the movement of an ion from a polar aqueous environment to a nonpolar organic one. nptel.ac.inoperachem.com By solubilizing the reactant anion in the organic phase, the catalyst overcomes the mutual insolubility of the reactants. nptel.ac.in This interfacial activity is crucial not only for catalysis but also for separation processes like extractive desulfurization, where the phosphonium salt enhances the partitioning of target molecules from one phase to another. nih.gov The efficiency of this process depends on factors such as the catalyst's structure, the rate of agitation, temperature, and the choice of organic solvent. operachem.com

Spectroscopic and Kinetic Studies of Reaction Pathways

Experimental studies involving spectroscopy and kinetics are essential for validating computational models and confirming reaction mechanisms. Kinetic studies on the application of the similar trihexyl(tetradecyl)phosphonium bromide in ultrasound-assisted extractive/oxidative desulfurization have shown that the oxidation reaction follows pseudo-first-order reaction kinetics. nih.gov Such studies allow for the calculation of reaction rate constants and half-lives, providing quantitative measures of catalytic efficiency. nih.gov

The reactivity and selectivity for different substrates can also be determined. For example, in the aforementioned desulfurization process, the oxidation reactivity of various sulfur substrates was found to follow the order: dibenzothiophene (B1670422) (DBT) > benzothiophene (BT) > thiophene (TH). nih.gov Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (¹H NMR), often combined with computational simulations, are used to investigate the intermolecular interactions and microstructures of related phosphonium salt systems, further elucidating the reaction pathways. researchgate.net

Applications of Tributyl Tetradecyl Phosphonium Bromide in Chemical Transformations and Processes

Applications in Separation Technologies

The compound has shown significant promise as an extractant in various separation processes, from fuel purification to metal recovery.

Trihexyl(tetradecyl)phosphonium bromide, ([THTDP][Br]), has been identified as an effective solvent for the extractive desulfurization (EDS) of liquid fuels, a critical process for meeting stringent environmental regulations (e.g., EURO VI, Bharat VI). acs.orgjournalspub.info In standard EDS, a dibenzothiophene (B1670422) (DBT) removal of 88.5% was achieved at 30°C in 30 minutes using a 1:1 mass ratio of the ionic liquid to fuel. acs.org

The compound also serves as both a catalyst and an extractant in ultrasound-assisted extractive/oxidative desulfurization (UEODS). nih.gov This process demonstrates high efficiency and the reactivity order for removing various sulfur compounds is Dibenzothiophene (DBT) > Benzothiophene (BT) > Thiophene (TH). nih.gov A key advantage of [THTDP][Br] is its reusability; it can be reclaimed for up to ten cycles in EDS and six times in UEODS without a significant loss of activity. acs.orgnih.gov

Table 1: Performance in Desulfurization Processes

| Process | Sulfur Compound | Key Conditions | Removal Efficiency | Reusability | Source |

|---|---|---|---|---|---|

| Extractive Desulfurization (EDS) | Dibenzothiophene (DBT) | 30°C, 30 min, 1:1 IL:fuel mass ratio | 88.5% | Up to 10 cycles | acs.org |

| Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS) | DBT, BT, TH | Optimized n(O/S) ratio, sonication time, temp. | High (Order: DBT > BT > TH) | Up to 6 cycles | nih.gov |

| Extractive Desulfurization (EDS) with [THTDP]BF₄ Analogue | Dibenzothiophene (DBT) | 30°C, 30 min, 1:1 IL:fuel mass ratio | 92.6% | Up to 10 cycles | nih.gov |

Trihexyl(tetradecyl)phosphonium bromide (Cyphos IL 102) has proven to be an effective extractant for platinum-group metals (PGMs) from chloride solutions. researchgate.net Research shows its extraction performance increases in the order of Rh(III) < Ru(III) < Pt(IV), making it a particularly efficient extractant for platinum(IV) from fresh chloride solutions. researchgate.net The efficiency of extraction is influenced by parameters such as the concentration of hydrochloric acid in the aqueous phase and the concentration of the ionic liquid in the organic phase (typically toluene). researchgate.net

Table 2: Extraction Efficiency for Precious Metals

| Metal Ion | Extraction Performance Order | Key Findings | Source |

|---|---|---|---|

| Pt(IV) | Highest | Proven to be a very effective extractant. | researchgate.net |

| Ru(III) | Intermediate | Extraction can vary based on the age of the aqueous solution. | researchgate.net |

| Rh(III) | Lowest | Extraction can vary based on the age of the aqueous solution. | researchgate.net |

The application of Trihexyl(tetradecyl)phosphonium bromide (Cyphos IL 102) extends to the recovery of other valuable and heavy metal ions from acidic solutions. researchgate.net

Molybdenum (Mo): It has been successfully used for the extraction, separation, and recovery of Mo(VI) from hydrochloric acid medium. researchgate.net In one study, a quantitative and selective extraction of 98.4% of molybdenum from a spent petroleum refinery catalyst was achieved. researchgate.net The loaded molybdenum could then be stripped with 99% efficiency using ammonium (B1175870) carbonate. researchgate.net

Cadmium (Cd) and Zinc (Zn): The ionic liquid has been investigated for the recovery of Cd(II) and Zn(II) from hydrochloric acid solutions. researchgate.net However, research has indicated that the combination of Cyphos IL 102 with toluene (B28343) was not suitable for the extraction of zinc from a chloride solution. researchgate.net In contrast, a different analogue, Cyphos IL 104, demonstrated high recovery rates for both metals from HCl solutions. researchgate.net Using Cyphos IL 102, a separation scheme was developed that allowed for the quantitative recovery of Zn(II) (96.64%) from zinc plating mud with over 99% purity. researchgate.net

Table 3: Recovery of Other Metal Ions

| Metal Ion | Source Material | Recovery / Extraction Efficiency | Key Findings | Source |

|---|---|---|---|---|

| Mo(VI) | Spent Petroleum Refinery Catalyst | 98.4% | Stripping of Mo at 99% was achieved with (NH₄)₂CO₃. | researchgate.net |

| Zn(II) | Zinc Plating Mud | 96.64% | Achieved >99% purity. However, a combination with toluene is noted as unsuitable for Zn extraction from chloride solution. | researchgate.netresearchgate.net |

| Cd(II) | Hydrochloric Acid Medium | Data available | Binary separation from Zn(II) and other metals is possible. | researchgate.net |

Compound Reference Table

Membrane-Based Separations

The use of phosphonium-based ionic liquids in membrane technologies is a growing field, addressing challenges in gas separation and liquid-phase extraction.

Supported Ionic Liquid Membranes (SILMs) utilize a porous support structure impregnated with an ionic liquid to facilitate the selective transport of gases. Tributyl(tetradecyl)phosphonium chloride ([P44414][Cl]), an analogue of the bromide salt, has been effectively used in SILMs for the separation of carbon dioxide (CO2) from nitrogen (N2), a critical process for post-combustion carbon capture. researchgate.net In these systems, the ionic liquid is immobilized within the pores of a hydrophobic membrane, such as polypropylene (B1209903) (PP), polyvinylidene fluoride (B91410) (PVDF), or polytetrafluoroethylene (PTFE). researchgate.net

Research has shown that the choice of support material significantly impacts performance. A SILM using a PTFE support demonstrated superior results, achieving a CO2 permeability of 2300 ± 139 Barrer and a CO2/N2 selectivity of 31.60 ± 2.4. researchgate.net This high permeability is approximately double that of other similar SILMs reported in the literature. researchgate.net The mechanism relies on the high solubility and diffusivity of CO2 within the phosphonium (B103445) chloride-based ionic liquid compared to N2. researchgate.net The negligible vapor pressure of the ionic liquid is a key advantage, preventing the loss of the liquid phase from the membrane, a common issue with conventional liquid membranes. mdpi.com

Table 1: Performance of Tributyl(tetradecyl)phosphonium Chloride SILM on Different Supports

| Support Material | CO2 Permeability (Barrer) | CO2/N2 Selectivity |

|---|---|---|

| PTFE | 2300 ± 139 | 31.60 ± 2.4 |

| PVDF | Similar or lower than other gelled membranes | 73 (Ideal Selectivity) |

| PP | Not specified | Not specified |

Data sourced from a study on tributyl-tetradecyl-phosphonium chloride [P44414][Cl]. researchgate.net

Phosphonium-based ionic liquids are effective in liquid-liquid extraction for metal separation. utwente.nl While direct studies on tributyl(tetradecyl)phosphonium bromide are limited, the closely related trihexyl(tetradecyl)phosphonium bromide ([P66614][Br]) has been successfully used for the extraction of Molybdenum(VI) (Mo(VI)). utwente.nl In these processes, the ionic liquid can act as both the solvent and the extractant, separating targeted metal ions from aqueous solutions, often containing hydrochloric acid. utwente.nl

The extraction efficiency depends on factors like the acidity of the aqueous phase and the specific metal speciation. utwente.nl The use of these ionic liquids is considered a greener alternative to conventional volatile organic compounds in hydrometallurgical processes for recycling valuable metals from waste streams, such as spent batteries. utwente.nl

Extractive Processes

Advanced Industrial Process Applications

The surfactant properties of tributyl(tetradecyl)phosphonium salts enable their use in several large-scale industrial applications.

Tributyl(tetradecyl)phosphonium chloride has been identified as a promising candidate for surfactant-based Enhanced Oil Recovery (EOR). nih.gov Its primary function is to reduce the interfacial tension (IFT) between crude oil and water, which helps to mobilize residual oil trapped in reservoir pores. nih.gov

Laboratory studies and core-flooding experiments confirm its efficacy. nih.gov A key finding is that this surfactant has a greater affinity for water than for oil, which promotes the formation of Winsor type I microemulsions. This is advantageous in EOR as it helps to minimize phase trapping and surfactant adsorption onto the reservoir rock. nih.gov Furthermore, tributyl(tetradecyl)phosphonium chloride also functions as an effective non-oxidizing biocide and bio-dispersant, which is highly beneficial in oilfield water treatment systems to control microbial growth and prevent biofouling. researchgate.net

In the mining industry, tributyltetradecyl-phosphonium chloride (TTPC) has been introduced as a novel and highly efficient cationic collector for the reverse flotation of quartz from magnetite iron ore. uky.edu Froth flotation is a separation process that relies on the selective adhesion of air bubbles to specific mineral surfaces. In reverse flotation of iron ore, the goal is to float the unwanted gangue minerals (quartz) while leaving the valuable iron mineral (magnetite) behind. uky.edu

Comparative studies have shown that TTPC significantly outperforms the traditional collector, dodecyl trimethyl ammonium chloride (DTAC). uky.edu The superior performance of TTPC is attributed to the higher positive charge of its active phosphonium head group, which leads to stronger electrostatic adsorption on the negatively charged quartz surface. uky.edu Bench-scale flotation tests demonstrated that TTPC provides both stronger collecting power and better selectivity. uky.edu

Table 2: Comparative Results of Magnetite-Quartz Mixture Separation

| Collector (2x10⁻⁵ mol/L) | Concentrate Fe Grade (%) | Concentrate SiO₂ Grade (%) | Fe Recovery (%) |

|---|---|---|---|

| TTPC | 67.83 | 5.38 | 97.03 |

| DTAC | 65.41 | Not specified | 95.88 |

Data sourced from bench-scale flotation tests on mixtures of quartz and magnetite. uky.edu

The fractionation of lignocellulosic biomass into its primary components (cellulose, hemicellulose, and lignin) is a crucial step in producing biofuels and biochemicals. Ionic liquids are recognized as effective solvents for this purpose because they can deconstruct the complex and recalcitrant structure of biomass. researchgate.net

While research on this compound for this specific application is not widely documented, a study on the closely related trihexyl(tetradecyl)phosphonium chloride ([P66614]Cl) has demonstrated its effectiveness in the acid-catalyzed delignification of sugarcane bagasse. uky.edu In this process, the ionic liquid works to solubilize the lignin (B12514952) fragments that are cleaved by the acid catalyst. uky.edu The study found that at 150°C, this phosphonium-based ionic liquid could remove up to 52% of the original lignin content, significantly improving the accessibility of the remaining cellulose (B213188) for further processing. uky.edu This suggests that tetraalkylphosphonium salts with long alkyl chains are promising agents for biomass pretreatment.

Antifouling Applications in Industrial Systems

This compound is a quaternary phosphonium salt that has garnered attention for its potential as an antifouling agent in various industrial systems. Its molecular structure, featuring a positively charged phosphorus atom bonded to four organic groups (three butyl chains and one tetradecyl chain) and a bromide anion, imparts surface-active properties and biocidal activity. This makes it a candidate for mitigating the pervasive issue of biofouling in industrial settings.

Biofouling, the undesirable accumulation of microorganisms, algae, and other organisms on wetted surfaces, poses significant operational challenges in numerous industries. It can lead to reduced efficiency in heat exchangers, increased friction on ship hulls, blockages in pipes, and accelerated corrosion of materials. The application of antifouling agents like this compound aims to prevent the initial attachment and subsequent growth of fouling organisms.

While specific research focusing exclusively on this compound is limited in publicly available literature, extensive studies on the closely related compound, tributyl(tetradecyl)phosphonium chloride (TTPC), provide significant insights into the probable efficacy and mechanism of the bromide variant. The primary mode of action for these phosphonium salts is the disruption of the cell membranes of microorganisms. researchgate.net The positively charged phosphonium headgroup is attracted to the negatively charged components of bacterial cell membranes, leading to membrane disorganization and eventual cell lysis.

Research on TTPC has demonstrated its effectiveness as a non-oxidizing biocide in industrial water systems. irochemical.com It exhibits high surface activity and potent bactericidal properties, which are crucial for controlling microbial slime and biofilm formation. irochemical.com Biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously difficult to remove. The ability of phosphonium salts to penetrate and disrupt these biofilms is a key advantage in industrial applications.

A notable application of TTPC is in the control of biofouling in reverse osmosis (RO) membrane systems. researchgate.net A study on this application revealed that low concentrations of TTPC (20-40 mg/L) possessed significant antimicrobial and antibiofilm properties. researchgate.net The compound was also effective in removing existing biofilms from RO membranes. researchgate.net Given the similar chemical nature of the bromide and chloride salts, it is anticipated that this compound would exhibit comparable performance in such systems.

The effectiveness of phosphonium-based ionic liquids in antifouling coatings has also been explored. nih.gov Research on phosphonium ion gels has shown that formulations with higher hydrophobicity, often achieved through longer alkyl chain substituents, tend to exhibit superior antifouling performance. nih.gov This suggests that the tetradecyl chain in this compound plays a crucial role in its antifouling capabilities.

The following table summarizes the key findings from research on tributyl(tetradecyl)phosphonium chloride, which can be considered indicative of the expected performance of this compound.

Future Research Directions and Emerging Trends

Development of Novel Analogues and Derivatives

The core structure of tributyl(tetradecyl)phosphonium bromide offers a flexible platform for creating a vast array of novel analogues and derivatives with tailored properties. Research in this area focuses on systematic modifications to enhance performance in specific applications.

Key areas of development include:

Alkyl Chain Modification : The length and branching of the alkyl chains attached to the phosphorus atom significantly influence the compound's physicochemical properties, such as its melting point, viscosity, and solubility. Studies have shown that modifying the alkyl chain length, for instance by creating C12 derivatives, can result in high antibacterial effects with low toxicity researchgate.net.

Anion Exchange : While the focus is on the bromide salt, exchanging the bromide anion for others (e.g., chloride, tetrafluoroborate (B81430), bis(2-ethylhexyl) phosphate) can dramatically alter the compound's behavior. researchgate.netmdpi.comresearchgate.net This allows for the fine-tuning of properties like catalytic activity and extraction efficiency for specific processes such as desulfurization. researchgate.netresearchgate.net

Functionalization : Introducing functional groups into the alkyl chains can impart new functionalities. For example, creating bola-amphiphiles by linking two triphenyl phosphonium (B103445) groups with a C12 alkyl chain has been explored to develop novel antibacterial agents. researchgate.net

Polymeric Materials : A growing trend involves the development of oligomeric or polymeric materials that incorporate tributyl(tetradecyl)phosphonium moieties. This can be achieved by polymerizing monomers containing the phosphonium group or by covalently attaching these groups to existing polymer backbones. researchgate.net Such materials aim to provide enhanced stability, long-term efficacy, and reduced residual toxicity. researchgate.net

The synthesis of these new derivatives often involves well-established chemical reactions, such as the quaternization of phosphines with appropriate alkyl halides. mdpi.com For example, Tributyl(tetradecyl)phosphonium chloride (TTPC), a close analogue, is synthesized by reacting tri-butyl-phosphine with 1-chlorotetradecane (B127486) at elevated temperatures. mdpi.com

Sustainable and Green Chemistry Aspects

The application of green chemistry principles to the synthesis and use of this compound is a critical area of future research. sekisuidiagnostics.comscirp.orgtcd.ie The goal is to minimize environmental impact while maximizing efficiency. tcd.ie

Key sustainable aspects include:

Catalyst and Extractant Recyclability : One of the most significant green attributes of phosphonium-based ionic liquids is their potential for regeneration and reuse. In processes like ultrasound-assisted extractive/oxidative desulfurization (UEODS), analogues such as trihexyl(tetradecyl)phosphonium bromide have been successfully recycled multiple times with only a slight decrease in efficiency. nih.gov This aligns with the green chemistry principle of waste prevention. tcd.ie

Atom Economy : The synthesis methods for phosphonium salts, typically involving the addition reaction between a phosphine (B1218219) and an alkyl halide, can be designed to have high atom economy, maximizing the incorporation of starting materials into the final product. mdpi.comtcd.ie

Use of Safer Solvents : As ionic liquids, these compounds can serve as alternative solvents to volatile organic compounds (VOCs), reducing air pollution and health hazards associated with traditional solvents. Future work will likely focus on assessing the full life-cycle and biodegradability of these phosphonium salts to ensure they represent a truly greener alternative.

Integration with Advanced Technologies (e.g., Ultrasound-Assisted Processes)

The synergy between this compound and advanced technologies like sonochemistry is a promising frontier. Ultrasound irradiation can significantly enhance the efficiency of processes where these phosphonium salts are used.

In the context of desulfurization of fuels, the integration of phosphonium-based ionic liquids with ultrasound has shown remarkable results. The process, known as ultrasound-assisted extractive/oxidative desulfurization (UEODS), leverages the ability of compounds like trihexyl(tetradecyl)phosphonium bromide and chloride to act as both extractants and phase transfer catalysts. researchgate.netnih.gov

The application of ultrasound enhances the process through:

Improved Mass Transfer : Acoustic cavitation, the formation and collapse of microscopic bubbles, creates intense local heating and pressure, which enhances the mixing and mass transfer between the fuel and the ionic liquid phases. researchgate.net

Increased Reaction Rates : The high-energy environment created by cavitation can accelerate the oxidation of sulfur compounds, leading to shorter reaction times. researchgate.netresearchgate.net

High Efficiency : In UEODS systems using trihexyl(tetradecyl)phosphonium chloride, sulfur removal of over 98% has been achieved at moderate temperatures (30°C). researchgate.net

Future research will likely explore the integration of these phosphonium salts with other advanced technologies, such as microwave-assisted synthesis, flow chemistry, and membrane separation processes, to further optimize performance and efficiency.

Computational Design and Prediction of Performance

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of phosphonium salts for specific applications. By modeling the behavior of molecules at the atomic level, researchers can predict their properties and performance before engaging in extensive laboratory work.

Key Computational Approaches:

| Computational Method | Application for this compound | Research Findings |

| Density Functional Theory (DFT) | Investigating the interaction energy between the phosphonium salt and sulfur compounds in desulfurization. | Helps to understand the mechanism of sulfur extraction and the catalytic role of the ionic liquid. nih.gov |

| First-Principles DFT Calculations | Predicting the adsorption behavior and collecting power of the phosphonium cation on mineral surfaces. | Successfully predicted that TTPC would be a more effective collector than conventional surfactants for quartz in iron ore flotation due to stronger electrostatic attraction. mdpi.com |

| Thermodynamic Modeling | Simulating thermophysical properties and phase equilibria (e.g., CO2 solubility). | Essential for the correct design and optimization of chemical processes involving these ionic liquids. researchgate.net |

These computational tools allow for the rational design of new analogues. By simulating how changes in the cation or anion structure affect properties like interaction energy or adsorption strength, researchers can screen potential candidates virtually and prioritize the most promising ones for synthesis and experimental validation. mdpi.com This approach significantly reduces the time and resources required for materials development.

Scalability and Industrial Implementation Challenges

Transitioning this compound and its derivatives from laboratory-scale research to large-scale industrial applications presents several challenges and opportunities.

Opportunities for Scalability:

High Efficiency : The high desulfurization efficiency demonstrated in lab and bench-scale studies suggests that processes using these compounds could be industrially feasible. nih.govmdpi.com

Recyclability : The ability to regenerate and reuse the phosphonium salt for multiple cycles is a major economic and environmental advantage for industrial implementation. researchgate.netnih.gov

Versatility : Its effectiveness in diverse applications, from biofouling control in reverse osmosis to mineral flotation, broadens its potential industrial market. mdpi.comkorea.ac.kr

Industrial Implementation Challenges:

Purity Requirements : Industrial applications may require high-purity ionic liquids, and the removal of unreacted starting materials and byproducts can add complexity and cost to the manufacturing process.

Long-Term Stability : While showing good recyclability in lab studies, the long-term chemical and thermal stability of the compound under continuous, harsh industrial conditions (e.g., presence of contaminants, extreme temperatures) needs to be thoroughly evaluated.

Process Integration : Integrating a new chemical like this compound into existing industrial workflows requires significant investment in new equipment, process optimization, and operator training.

Addressing these challenges through process optimization, development of more cost-effective synthesis routes, and comprehensive long-term stability testing will be crucial for the successful industrial adoption of this promising class of compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.